PBN1 -

PBN1

Catalog Number: EVT-244910
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PBN1 is derived from phenylalanine, an essential amino acid. It belongs to the class of fatty acids and is characterized by a four-carbon chain with a phenyl group attached. In biochemical terms, it is classified under the category of small molecules that can influence cellular processes by stabilizing proteins and promoting proper folding.

Synthesis Analysis

Methods of Synthesis

The synthesis of PBN1 can be achieved through several methods, including:

  1. Chemical Synthesis: This involves the reaction of phenylacetic acid with butyric anhydride in the presence of a catalyst. The process typically requires careful control of temperature and reaction time to yield high-purity PBN1.
  2. Biotechnological Approaches: Recent advancements have explored the use of microbial fermentation as a means to produce PBN1. Specific strains of bacteria can be genetically modified to enhance their ability to synthesize this compound from simpler substrates.

Technical Details

The chemical synthesis route often utilizes techniques such as refluxing and extraction to isolate PBN1 from the reaction mixture. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to ascertain the purity and concentration of the synthesized product.

Molecular Structure Analysis

Data on Molecular Properties

The compound exhibits specific characteristics such as solubility in organic solvents and limited solubility in water, which influences its bioavailability and application in various formulations.

Chemical Reactions Analysis

Reactions Involving PBN1

PBN1 participates in several chemical reactions, primarily involving esterification and amide formation. These reactions are significant for modifying its functional groups to enhance its therapeutic efficacy.

  • Esterification Reaction: PBN1 can react with alcohols in the presence of an acid catalyst to form esters, which may have improved solubility profiles for drug formulation.
  • Amide Formation: This reaction allows for the conjugation of PBN1 with amino acids or peptides, potentially enhancing its bioactivity.

Technical Details

The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Monitoring through techniques like NMR spectroscopy ensures that desired products are formed.

Mechanism of Action

Process and Data

PBN1 exerts its effects primarily through the stabilization of misfolded proteins and promoting their proper folding via interaction with molecular chaperones. This mechanism is crucial in cellular stress responses, particularly under conditions that lead to protein denaturation.

  • Data Supporting Mechanism: Studies have shown that PBN1 can reduce aggregation of proteins associated with neurodegenerative diseases, thereby mitigating cellular toxicity.
Physical and Chemical Properties Analysis

Physical Properties

PBN1 appears as a white crystalline solid at room temperature with a melting point around 70-72 °C. Its physical state contributes to its handling and formulation in pharmaceutical applications.

Chemical Properties

The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis in aqueous environments, leading to the release of butyric acid. Its pKa value indicates it behaves as a weak acid, influencing its ionization state at physiological pH levels.

Applications

PBN1 has several scientific uses:

  • Therapeutic Applications: It is being explored for its potential in treating conditions related to protein misfolding, such as Huntington's disease and other neurodegenerative disorders.
  • Research Tool: In biochemical research, PBN1 serves as a model compound for studying protein folding dynamics and cellular stress responses.
  • Pharmaceutical Formulation: Its properties make it suitable for incorporation into drug formulations aimed at enhancing bioavailability or targeting specific cellular pathways.
Introduction to PBN1 in Eukaryotic Cellular Systems

PBN1 (Protease B Necrosis 1) is an essential endoplasmic reticulum (ER)-localized protein initially identified in Saccharomyces cerevisiae. This multifunctional protein plays critical roles in ER-associated protein processing, quality control, and glycosylphosphatidylinositol (GPI) anchor biosynthesis. As a type I transmembrane glycoprotein, PBN1 influences the folding and maturation of secretory pathway proteins and participates in ER stress response pathways. Its conservation across diverse eukaryotic lineages underscores its fundamental importance in cellular homeostasis, while its absence in prokaryotes highlights its role in evolved eukaryotic secretory mechanisms.

Historical Discovery and Initial Characterization of PBN1 in Saccharomyces cerevisiae

The discovery of PBN1 emerged from targeted genetic screens in Saccharomyces cerevisiae designed to identify factors involved in vacuolar protease processing. Initial research in the 1990s revealed that the pbn1-1 mutant strain exhibited a specific defect in the maturation of protease B (PrB), a vacuolar hydrolase. Unlike wild-type cells, pbn1-1 mutants accumulated the 72-kDa endoplasmic reticulum (ER) precursor form of PrB, which failed to undergo autocatalytic cleavage and was subsequently degraded via cytosolic proteasomes rather than maturing into the active vacuolar form [2] [6]. This implicated PBN1 in the early ER processing stages of PrB maturation.

Molecular cloning identified PBN1 as corresponding to the open reading frame YCL052c on chromosome III. Sequence analysis predicted PBN1 as a novel type I transmembrane protein (36 kDa) with an N-terminal luminal domain, a single transmembrane domain near the C-terminus, and no classical signal sequence. Despite lacking a signal peptide, immunofluorescence and glycosylation studies confirmed its ER localization and topology, with the N-terminus oriented toward the ER lumen where it undergoes N-glycosylation [6]. Functional characterization demonstrated that PBN1 is essential for viability. Depletion studies using a galactose-dependent promoter system (GAL-PBN1) showed that PBN1 loss led to cell death within 24 hours after shift to glucose medium, accompanied by defective PrB processing, validating its essential role [2].

Table 1: Key Milestones in PBN1 Characterization in S. cerevisiae

YearDiscoveryExperimental Evidence
1998Identification of pbn1-1 mutant defective in protease B maturationAccumulation of ER precursor PrB; degradation via cytosolic proteasome [6]
1998Cloning of PBN1 (YCL052c)Sequence analysis revealing novel transmembrane protein; ER localization [6]
2006Essential role in ER-associated degradation (ERAD) and protein foldingERAD blockade of CPY* substrate; synthetic lethality with ero1-1 and cne1Δ [2]
2009Identification as subunit of GPI-mannosyltransferase I complexFunctional homology with mammalian PIG-X; role in first mannose addition [9]

Evolutionary Conservation and Homology Across Species

PBN1 exhibits significant evolutionary conservation across eukaryotes, particularly within fungi and metazoans, reflecting its fundamental role in ER functions. Bioinformatic analyses reveal orthologs in diverse fungal species, including Candida albicans (O13353), Schizosaccharomyces pombe (Q09828), and Aspergillus nidulans (Q5B5B1), sharing 30-45% amino acid identity with S. cerevisiae PBN1. These orthologs preserve the core domain architecture: a luminal N-terminus with potential glycosylation sites and a C-terminal transmembrane anchor [4] [9]. Outside fungi, PBN1 homologs are identifiable in animals (e.g., human PIG-X) and plants, though sequence divergence increases substantially. The human homolog, PIG-X (Q8TBF5), shares 22% identity and functions as an essential subunit of the GPI-mannosyltransferase I complex, mirroring PBN1’s role in yeast [9].

Notably, PBN1 is absent in prokaryotes and early-branching eukaryotes like Giardia lamblia, indicating its emergence coincident with the evolution of sophisticated eukaryotic secretory pathways. Phylogenetic analyses suggest vertical descent from a common eukaryotic ancestor, with gene duplication events giving rise to paralogous subunits in higher organisms. For example, mammals possess both PIG-X and PIG-Y, which may represent subfunctionalized paralogs [1] [7]. The conservation of key residues involved in mannosyltransferase complex assembly underscores selective pressure on PBN1’s role in GPI anchor biosynthesis.

Table 2: PBN1 Homologs Across Eukaryotic Lineages

SpeciesHomologIdentity (%)Key Conserved DomainsFunction
Saccharomyces cerevisiaePBN1100Luminal domain, TM domainGPI anchor biosynthesis; ERAD regulation
Homo sapiensPIG-X22Luminal domain, TM domainSubunit of GPI-MT I complex [9]
Arabidopsis thalianaAt3g0712018Putative luminal domain, TM domainPutative GPI biosynthesis
Schizosaccharomyces pombeSPBC660.07c38N-glycosylation sites, TM domainEssential gene; ER resident [4]
Caenorhabditis elegansF26D10.325Weakly conserved luminal domain, TMUnknown

Role of PBN1 in Endoplasmic Reticulum (ER) Functionality

PBN1 is a multifunctional ER protein critical for protein processing, quality control, and GPI anchor biosynthesis. Its depletion triggers profound ER stress, evidenced by the unfolded protein response (UPR) activation, ER membrane expansion, and defects in the maturation of specific glycoproteins.

Protein Folding and ER-Associated Degradation (ERAD)

PBN1 acts as a chaperone-like factor for a subset of luminal ER proteins. Depletion impairs processing of not only PrB but also the glycosylphosphatidylinositol (GPI)-anchored protein Gas1p and the vacuolar alkaline phosphatase Pho8p. Notably, PBN1 is not required for global ER exit, as carboxypeptidase Y (CPY) and protease A (PrA) processing remain unaffected. This substrate specificity suggests PBN1 assists in folding or stabilizing select client proteins [2] [6]. Furthermore, PBN1 is essential for ERAD of misfolded luminal proteins like CPY. In *PBN1-depleted cells, CPY* degradation is blocked, indicating PBN1’s role in targeting misfolded substrates for retrotranslocation and proteasomal degradation. Genetic interactions support this: the pbn1-1 allele shows synthetic lethality with ero1-1 (involved in ER oxidation) and synthetic growth defects with cne1Δ (lacking calnexin), placing PBN1 within the ERAD regulatory network [2].

GPI-Anchor Biosynthesis

PBN1 is an essential subunit of the GPI-mannosyltransferase I (GPI-MT I) complex, responsible for adding the first mannose residue to the GPI anchor precursor. This complex, conserved from yeast to humans, includes Gpi14p, Pbn1p (yeast PIG-X homolog), and Gpi18p. PBN1 stabilizes the catalytic subunit Gpi14p, enabling efficient mannose transfer to the acceptor glucosaminyl-phosphatidylinositol (GlcN-PI) [9]. GPI anchors are crucial for attaching diverse proteins to the plasma membrane. Consequently, PBN1 depletion disrupts GPI anchor synthesis, leading to defective cell wall integrity and mislocalization of GPI-anchored proteins like Gas1p, which accumulates in its ER precursor form [2] [3].

Molecular Interactions and Complex Formation

PBN1 functions primarily through physical interactions within the ER:

  • GPI-MT I Complex: Directly binds Gpi14p and Gpi18p, forming the catalytic core for GPI mannosylation [9].
  • Calnexin: Genetic interactions suggest functional overlap with the calnexin chaperone system in protein folding [2].
  • Ubiquitin Ligases: Synthetic lethality with E3 ubiquitin ligases (e.g., Hrd1) implies coordination in ERAD substrate targeting [2].

Table 3: Molecular Functions and Interactions of PBN1 in the ER

FunctionMolecular MechanismKey InteractorsDownstream Effects of Depletion
GPI BiosynthesisSubunit of GPI-MT I complex; stabilizes Gpi14pGpi14p, Gpi18pAccumulation of GlcN-PI; defective Gas1p maturation
Chaperone-like ActivityFacilitates folding of select glycoproteinsCalnexin (indirect)ER retention of PrB, Gas1p, Pho8p; UPR induction
ERAD RegulationRequired for retrotranslocation of luminal ERAD substratesHrd1, Ubx2 (indirect)Blocked CPY* degradation; proteasome dysfunction
ER HomeostasisModulates ER membrane expansion & oxidative foldingEro1p, Pdi1pSynthetic lethality with ero1-1; DTT hypersensitivity

PBN1 depletion experiments demonstrate its centrality to ER functionality. Within 12–20 hours of depletion, cells exhibit UPR induction (e.g., HAC1 mRNA splicing), ER membrane proliferation, and eventual cell death. These effects highlight PBN1 as a critical node integrating GPI biosynthesis, protein quality control, and stress response pathways in the eukaryotic ER [2] [9].

Properties

Product Name

PBN1

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